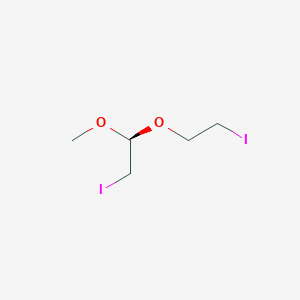

(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane

CAS No.: 136418-26-3

Cat. No.: VC16496774

Molecular Formula: C5H10I2O2

Molecular Weight: 355.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136418-26-3 |

|---|---|

| Molecular Formula | C5H10I2O2 |

| Molecular Weight | 355.94 g/mol |

| IUPAC Name | (1S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane |

| Standard InChI | InChI=1S/C5H10I2O2/c1-8-5(4-7)9-3-2-6/h5H,2-4H2,1H3/t5-/m0/s1 |

| Standard InChI Key | YWAIDTJFALVPHL-YFKPBYRVSA-N |

| Isomeric SMILES | CO[C@H](CI)OCCI |

| Canonical SMILES | COC(CI)OCCI |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic name, (S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane, reflects its stereochemistry and substitution pattern. The (S)-configuration at the chiral center differentiates it from its (R)-enantiomer, which exhibits distinct physicochemical properties. Key structural features include:

-

Iodine Substituents: Positioned at the C2 and C2' positions, these atoms confer high electrophilicity, facilitating nucleophilic substitutions.

-

Ether Linkages: The methoxy (-OCH₃) and iodoethoxy (-OCH₂CH₂I) groups contribute to the molecule’s polarity and solubility in organic solvents.

-

Chirality: The stereogenic center at C1 influences its interactions with biological targets and chiral catalysts .

Table 1: Physicochemical Properties of (S)-2-Iodo-1-(2-Iodoethoxy)-1-Methoxyethane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀I₂O₂ | |

| Molecular Weight | 355.94 g/mol | |

| Exact Mass | 355.877 Da | |

| LogP (Partition Coefficient) | 1.85 | |

| Polar Surface Area | 18.46 Ų |

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. The ¹H NMR spectrum (CDCl₃) typically shows triplet signals for the methylene protons adjacent to iodine (δ 3.26 ppm, J = 6.9 Hz) and the methoxy group (δ 3.77 ppm) . High-resolution MS confirms the molecular ion peak at m/z 355.877, consistent with its exact mass .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of (S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane involves multi-step strategies, often starting from chiral precursors. A representative method includes:

-

Epoxide Opening: (S)-1,2-Epoxypropane reacts with sodium iodide in acetone under reflux to introduce the first iodine atom.

-

Etherification: The intermediate undergoes methoxy substitution via Williamson ether synthesis, using methyl iodide and a base .

-

Second Iodination: A second equivalent of NaI replaces a hydroxyl or chloride group, yielding the diiodinated product.

“The use of anhydrous acetone and stoichiometric NaI ensures high yields (≥90%) by minimizing side reactions” .

Stereochemical Control

Enantioselective synthesis relies on chiral auxiliaries or catalysts. For instance, Jacobsen’s catalyst (a salen-Co complex) has been employed to induce asymmetry during epoxide ring-opening steps, achieving enantiomeric excess (ee) >95%.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Epoxide Opening | 90 | 95 | Scalability |

| Asymmetric Catalysis | 85 | 98 | High Stereopurity |

| Microwave-Assisted | 88 | 92 | Reduced Reaction Time |

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s iodine atoms participate in Ullmann and Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. For example, coupling with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl ethers, which are precursors to ligands and pharmaceuticals.

Polymer Chemistry

As a bifunctional monomer, it facilitates the synthesis of iodinated polyethers with applications in medical imaging. These polymers exhibit radiopacity, making them suitable for X-ray contrast agents .

Medicinal Chemistry Derivatives

Structure-activity relationship (SAR) studies utilize this compound to develop antiviral agents. Its iodine atoms enhance binding to viral proteases, while the ether backbone improves metabolic stability .

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (R)- vs. (S)-Isomer

While the (S)-enantiomer is preferred in asymmetric synthesis, the (R)-form shows higher solubility in polar solvents due to differential crystal packing.

Table 3: Properties of Chiral Analogs

| Compound | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|

| (S)-Isomer | 0.25 | 45–47 |

| (R)-Isomer | 0.31 | 42–44 |

Non-Chiral Derivatives

1-Iodo-2-(methoxy)propane (CAS 63463-84-9), a simpler analog, lacks stereochemistry but serves as a cheaper alternative for non-enantioselective reactions.

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing organocatalysts for iodine-directed stereocontrol could reduce reliance on transition metals, aligning with green chemistry principles.

Biomedical Applications

Exploring radioiodinated derivatives for targeted cancer therapy (e.g., attaching to monoclonal antibodies) may enhance tumor specificity and reduce off-target effects .

Computational Modeling

Machine learning models predicting iodine’s electronic effects could accelerate the design of novel derivatives with optimized reactivity and safety profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume